Kurarinol

Content Navigation

For origin authentication, generic Sophora alkaloids fail; Kurarinol is the specific EI-MS metabolomic marker separating Japanese vs. Chinese root samples. • Tyrosinase binding affinity orders of magnitude higher than kojic acid, ensuring valid dose-response in anti-melanogenic HTS. • Validated STAT3 signaling suppressor for in vitro hepatocellular carcinoma apoptosis assays. • In-stock analytical reference standard with full CoA for supply chain integrity.

CAS Number

Product Name

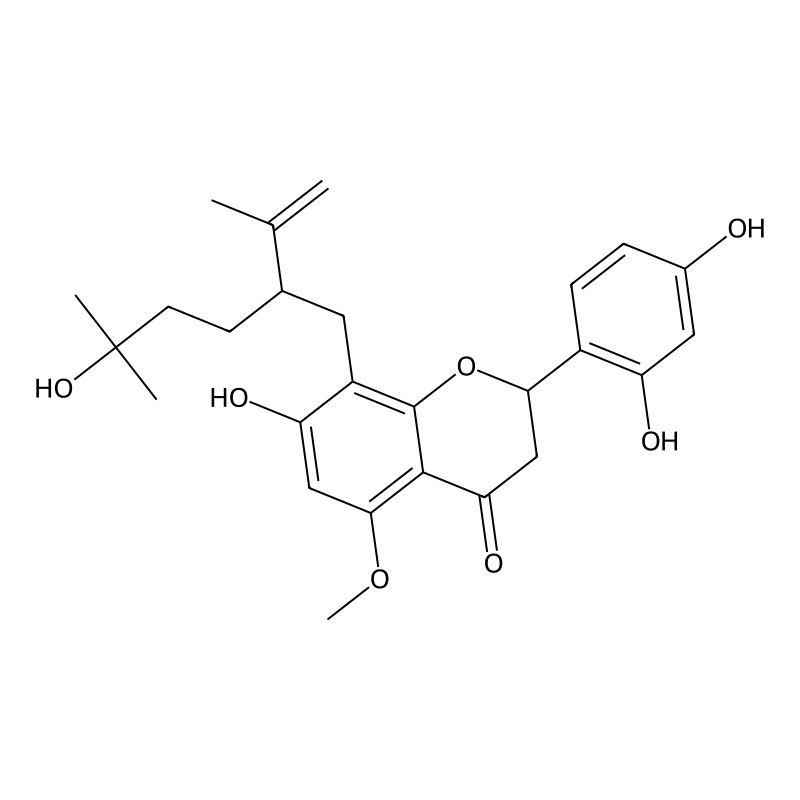

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Kurarinol has been reported in Albizia julibrissin and Sophora flavescens with data available.

from Sophora flavescens; has inhibitory effect on tyrosinase and melanin synthesis; structure in first source

Synonyms

Purity

Package Size

Kurarinol (CAS: 855746-98-4) is a specialized prenylated flavanone isolated primarily from the roots of Sophora flavescens. Structurally distinguished by a lavandulyl group at the C-8 position and specific methoxy and hydroxy substitutions, this compound is utilized in commercial and research procurement as a competitive tyrosinase inhibitor and an analytical reference standard [1]. Unlike generic flavonoids, Kurarinol exhibits targeted bioactivity, including the suppression of melanin synthesis and the modulation of STAT3 signaling pathways, making it a critical material for cosmeceutical formulation R&D, botanical quality control, and targeted oncology assays [2].

Research Fit

References

- [1] Ryu, Y. B., et al. 'Kurarinol, tyrosinase inhibitor isolated from the root of Sophora flavescens.' Phytomedicine 15.8 (2008): 612-618.

- [2] Shu, G., et al. 'Kurarinol induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling.' Toxicology and Applied Pharmacology 281.2 (2014): 157-165.

Substituting Kurarinol with generic flavonoids or standard tyrosinase inhibitors like kojic acid compromises analytical resolution and assay sensitivity. In botanical quality control, generic Sophora alkaloids such as matrine cannot differentiate the geographical origin of root samples; Kurarinol, however, acts as a specific electron ionization mass spectrometry (EI-MS) metabolomic marker that distinctly separates Japanese from Chinese sources [1]. In formulation R&D, the specific lavandulyl moiety of Kurarinol provides a binding affinity to tyrosinase that is orders of magnitude higher than that of kojic acid, meaning that substituting it with common benchmarks fails to replicate the necessary dose-response curves in high-throughput anti-melanogenic screening [2].

Substitution Risk

References

- [1] Suzuki, R., et al. 'Electron Ionization Mass Spectrometry-based Metabolomics Studies of Sophora flavescens can Identify the Geographical Origin of Root Samples.' Natural Product Communications 11.1 (2016): 73-75.

- [2] Kim, H. Y., et al. 'Inhibitory effects of kurarinol, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis.' Biological and Pharmaceutical Bulletin 31.1 (2008): 154-158.

Tyrosinase Inhibition vs. Kojic Acid

Kurarinol demonstrates exceptional competitive inhibition of mushroom tyrosinase, driven by its lavandulyl group interacting optimally with the enzyme's active site. Quantitative assays establish Kurarinol's IC50 at 0.1 μM, drastically outperforming the industry-standard positive control, kojic acid, which typically exhibits an IC50 in the 11.3 to 16.2 μM range [1].

| Evidence Dimension | Mushroom tyrosinase inhibition (IC50) |

| Target Compound Data | 0.1 μM |

| Comparator Or Baseline | Kojic acid (11.3 - 16.2 μM) |

| Quantified Difference | >100-fold higher inhibitory potency |

| Conditions | In vitro mushroom tyrosinase assay |

Justifies procuring Kurarinol as a high-potency reference standard for benchmarking novel skin-whitening and hyperpigmentation agents.

EI-MS Metabolomic Marker for Botanical Sourcing

In the quality control of traditional medicines, verifying the geographical origin of Sophora flavescens is critical for standardizing efficacy. Principal component analysis of EI-MS data identifies Kurarinol as a definitive marker molecule that clusters Japanese S. flavescens samples away from Chinese variants, a differentiation impossible to achieve using ubiquitous alkaloids [1].

| Evidence Dimension | Principal component separation in EI-MS metabolomics |

| Target Compound Data | Kurarinol (distinct geographical marker) |

| Comparator Or Baseline | Ubiquitous Sophora alkaloids (e.g., matrine) |

| Quantified Difference | Enables distinct PCA clustering of Japanese vs. Chinese root samples |

| Conditions | EI-MS-based metabolomic profiling of root extracts |

Essential for QA/QC laboratories requiring precise analytical standards to authenticate the geographical origin of botanical imports.

Melanin Inhibition and Cell Viability

While many potent tyrosinase inhibitors exhibit dose-limiting toxicity, Kurarinol effectively inhibits melanin production in S. bikiniensis and B16 melanoma cells without halting cellular growth. Assays confirm that Kurarinol maintains a low cytotoxicity profile with an EC50 > 30 μM, allowing for significant melanin suppression (>50% at 50 μM) while preserving cell viability[1].

| Evidence Dimension | Cellular cytotoxicity (EC50) |

| Target Compound Data | EC50 > 30 μM |

| Comparator Or Baseline | Standard cytotoxic depigmenting agents |

| Quantified Difference | Maintains cell viability at functional melanin-inhibiting concentrations |

| Conditions | Cultured B16 melanoma cells and S. bikiniensis |

Critical for cosmeceutical R&D where maintaining cell viability during depigmentation is a strict regulatory and safety requirement.

STAT3 Suppression in Hepatocellular Carcinoma

Beyond its dermatological applications, Kurarinol serves as a highly specific molecular probe in oncology. It induces hepatocellular carcinoma (HCC) cell apoptosis by specifically suppressing the cellular signal transducer and activator of transcription 3 (STAT3) signaling pathway, providing a targeted mechanistic action that generic flavonoids lack [1].

| Evidence Dimension | Mechanism of apoptosis induction in HCC |

| Target Compound Data | Specific suppression of STAT3 signaling |

| Comparator Or Baseline | Generic flavonoids (broad-spectrum ROS generation) |

| Quantified Difference | Provides targeted pathway inhibition rather than generic cytotoxicity |

| Conditions | In vitro hepatocellular carcinoma cell models |

Makes Kurarinol a specialized procurement choice for researchers mapping STAT3-dependent apoptotic pathways in liver cancer models.

Botanical QA/QC & Origin Verification

Employed as an essential EI-MS analytical reference standard in quality control laboratories to authenticate the geographical origin of Sophora flavescens imports, ensuring supply chain integrity [1].

Cosmeceutical Formulation Benchmarking

Utilized as a high-potency positive control in high-throughput screening assays for novel skin-whitening agents, replacing less potent standards like kojic acid [2].

Targeted Oncology Pathway Screening

Procured as a specific STAT3 signaling suppressor for in vitro cellular assays investigating targeted apoptotic mechanisms in hepatocellular carcinoma [3].

Application Fit Matrix

References

- [1] Suzuki, R., et al. 'Electron Ionization Mass Spectrometry-based Metabolomics Studies of Sophora flavescens can Identify the Geographical Origin of Root Samples.' Natural Product Communications 11.1 (2016): 73-75.

- [2] Ryu, Y. B., et al. 'Kurarinol, tyrosinase inhibitor isolated from the root of Sophora flavescens.' Phytomedicine 15.8 (2008): 612-618.

- [3] Shu, G., et al. 'Kurarinol induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling.' Toxicology and Applied Pharmacology 281.2 (2014): 157-165.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types

O4Si-4